Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate
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Overview
Description
Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. It has been studied for its biological activities, including its potential as an antifungal, anti-inflammatory, and acetylcholinesterase inhibitor.
Mechanism of Action
Target of Action
These receptors are a class of G-protein-coupled receptors and are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Compounds with similar structures have been found to bind to their target receptors, leading to a series of downstream effects .
Biochemical Pathways
Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it affects. Compounds interacting with alpha1-adrenergic receptors can affect various neurological conditions .
Pharmacokinetics
Similar compounds have shown a range of alpha1-adrenergic affinity from 22 nm to 250 nm .
Result of Action
Compounds that interact with alpha1-adrenergic receptors can have a variety of effects, depending on the specific receptor subtype they interact with and the tissue in which these receptors are expressed .
Preparation Methods
The synthesis of Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate can be compared with other benzothiazole derivatives, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor but has a different structural framework.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives have shown anti-inflammatory properties and are structurally similar but differ in their specific substituents.
The uniqueness of this compound lies in its combination of a benzothiazole core with a piperazine moiety, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-O-methyl 4-O-[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-32-24(30)18-7-9-19(10-8-18)25(31)33-21-11-12-22-23(17-21)34-26(27-22)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTMFQRKRZEYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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